![molecular formula C24H21ClN4O2 B2938028 (E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940987-73-5](/img/structure/B2938028.png)
(E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
(E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
One study detailed the synthesis of novel 1,2,4-triazole derivatives, including derivatives similar to (E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, and evaluated their antimicrobial activities. Compounds synthesized showed good or moderate activities against various test microorganisms, indicating the potential of these derivatives as antimicrobial agents (Bektaş et al., 2007).
Synthesis and Biological Activity
Another research effort involved the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds exhibited moderate to good antimicrobial activity, further highlighting the potential of similar compounds in developing new antimicrobial agents (Mhaske et al., 2014).
Tuberculostatic Activity
Research on phenylpiperazine derivatives, including structures analogous to the compound of interest, demonstrated their synthesis and in vitro evaluation for tuberculostatic activity. The findings suggested that some of these compounds have promising activity against tuberculosis, with minimum inhibiting concentrations within a specific range, indicating their potential application in tuberculosis treatment (Foks et al., 2004).
Antifungal Activity
A study on the synthesis and evaluation of novel α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles containing piperazine moiety, similar to the compound , revealed that some synthesized compounds displayed higher antifungal activity compared to carbendazim against certain fungal pathogens. This suggests the potential use of these derivatives in developing new antifungal agents (Jin et al., 2015).
properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-17-2-7-19(8-3-17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-6-18-4-9-20(25)10-5-18/h2-11H,12-15H2,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUADVKJYGBXON-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorostyryl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile |
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